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Compound of Interest

Compound Name: Hexamethyl tungsten

Cat. No.: B1219911

A Note on Hexamethyl Tungsten: While hexamethyl tungsten (W(CHs)e) has been explored
as a potential precursor for tungsten film deposition, its practical application in mainstream
semiconductor manufacturing is limited. This is primarily due to its thermal instability and the
potential for carbon incorporation into the deposited films, which can adversely affect electrical
properties. The industry standard for high-quality tungsten deposition relies on tungsten
hexafluoride (WFe) due to its high volatility, high purity, and well-understood reaction chemistry.
Therefore, the following application notes and protocols will focus on the established and
widely implemented WFes-based processes.

Application Notes
Introduction to Tungsten in Semiconductor Fabrication

Tungsten (W) is a critical material in modern integrated circuits (ICs). Its primary role is to form
conductive pathways that connect the billions of transistors on a chip. These connections,
known as interconnects and contacts (or plugs), are essential for the proper functioning of the
device.[1] The desirable properties of tungsten for these applications include:

» Low Electrical Resistivity: Ensures efficient signal transmission with minimal delay.

» High Thermal Stability: Withstands the high temperatures used in subsequent manufacturing
steps.

» Excellent Electromigration Resistance: Resists the degradation and movement of atoms
caused by high current densities, ensuring device reliability.
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o Superior Gap-Fill Capability: Can conformally fill very narrow, high-aspect-ratio vias and
trenches without creating voids.[1]

Tungsten films are typically deposited using Chemical Vapor Deposition (CVD) or Atomic Layer
Deposition (ALD).[2]

Deposition Techniques: CVD vs. ALD

Chemical Vapor Deposition (CVD): Tungsten CVD is a widely used process for filling features
like contacts and vias, a step often referred to as "W-plug fill". In a typical process, tungsten
hexafluoride (WFs) gas and a reducing agent, most commonly hydrogen (Hz), are
simultaneously introduced into a reaction chamber heated to 300-500°C.[3] The gases react on
the substrate surface to deposit a tungsten film. While CVD offers a high deposition rate
suitable for filling large features (bulk fill), its ability to conformally coat very aggressive, narrow
structures can be limited.[4]

Atomic Layer Deposition (ALD): ALD is a more advanced technique that builds tungsten films
one atomic layer at a time. The process consists of sequential, self-limiting surface reactions.[5]
For tungsten ALD, a typical cycle involves:

» WFs Pulse: WFe gas is introduced and chemisorbs onto the substrate surface.
e Purge: Inert gas (e.g., Ar or N2) removes any unreacted WFe from the chamber.

e Reducing Agent Pulse: A reducing agent (e.g., silane (SiHa) or disilane (SizHs)) is introduced,
reacting with the surface-adsorbed WFs precursor to form a monolayer of tungsten.[6]

e Purge: Inert gas removes the reducing agent and reaction byproducts.

This cycle is repeated until the desired film thickness is achieved. ALD provides unparalleled
control over film thickness and delivers exceptional conformality, making it the preferred
method for depositing thin nucleation layers and for filling the most advanced, high-aspect-ratio
features.[7]

Quantitative Data
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The tables below summarize typical process parameters and resulting film properties for both
ALD and CVD tungsten deposition using WFe.

Table 1: Process Parameters for Tungsten Atomic Layer Deposition (ALD)

Parameter Precursor System Value Range Notes

ALD window is

Deposition .
WFe | SiHa 200 - 300 °C temperature-
Temperature
dependent.[6]
Similar temperature
WFs / Bz2He 200 - 300 °C _ .
window to SiHa.
Atomic hydrogen is
WFs / Hz (Hot-Wire) 220 - 350 °C used as the reductant.
[8]
Process pressure can
Pressure WFe / SiHa 1-10 Torr influence conformality.
[3]
Must be sufficient to
WFe Pulse Time WFe / SiHa 0.1 -5 seconds saturate the surface.
[3]
Dependent on reactor
SiH4 Pulse Time WFs / SiHa 0.5 - 10 seconds geometry and flow

rates.

| Purge Time | All | 5 - 30 seconds | Critical for preventing CVD-like reactions. |

Table 2: Film Properties of ALD Tungsten
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Property Precursor System Typical Value Reference
Growth per Cycle .

WFs | SiHa 5-6 Alcycle [6]
(GPC)

WFes / Siz2He ~2.5 Alcycle [9]

WFs / Hz2 (Hot-Wire) ~0.5 A/cycle [3]
Resistivity WFs / B2He ~150 puQ-cm [4]

WFe / H2 (Hot-Wire) ~15 pQ-cm [10]

| Purity (W content) | WFe / H2 (Hot-Wire) | >99 at.% |[8] |

Table 3: Process Parameters and Properties for Tungsten Chemical Vapor Deposition (CVD)

Parameter /

Precursor System Typical Value Reference
Property
Deposition

WFes | Hz 300 - 500 °C [3]
Temperature
Pressure WFs / H2 1-100 Torr [31[11]
Gas Flow Rate Ratio

WFs / H2 10:1 to 20:1 [3]
(H2:WFe)

Varies significantly

Deposition Rate WFs / H2 100 - 1000 nm/min with temperature and

pressure.

| Resistivity (Bulk Film) | WFe / H2 | < 20 pQ-cm |[4] |

Experimental Protocols
Protocol 1: Atomic Layer Deposition of a Tungsten
Nucleation Layer
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This protocol describes a typical ALD process for depositing a thin (~5 nm) tungsten nucleation
layer on a TiN barrier layer using WFe and SiHa.

1. Substrate Preparation: a. Load a 300 mm silicon wafer with a pre-deposited TiN barrier layer
into the ALD reactor load lock. b. Transfer the wafer to the process module.

2. Reactor Conditions: a. Heat the substrate to the target deposition temperature of 275°C. b.
Set the process chamber pressure to 5 Torr. c. Establish a continuous flow of Ar carrier gas at
500 sccm.

3. ALD Cycling: a. The process is defined by a sequence of timed gas pulses and purges. For a
target thickness of 5 nm with a GPC of 0.5 nm/cycle, 10 cycles are required. b. Cycle 1 of 10: .
WFe Pulse: Inject WFs into the chamber for 1 second. ii. Ar Purge: Stop the WFs flow and
purge the chamber with Ar for 15 seconds. iii. SiH4 Pulse: Inject SiHa into the chamber for 3
seconds. iv. Ar Purge: Stop the SiHa flow and purge the chamber with Ar for 20 seconds. c.
Repeat the cycle (steps 3.b.i through 3.b.iv) for a total of 10 times.

4. Process Completion: a. After the final cycle, stop all reactive gas flows and maintain the Ar
flow. b. Transfer the wafer from the process module to the cool-down station and then out of
the tool.

5. Characterization: a. Measure film thickness and uniformity using ellipsometry or X-ray
reflectance (XRR). b. Evaluate film resistivity using a four-point probe. c. Assess conformality
on patterned wafers using cross-sectional Scanning Electron Microscopy (SEM).

Protocol 2: Chemical Vapor Deposition for Bulk
Tungsten Fill

This protocol outlines a CVD process for the bulk fill of tungsten into vias following the
deposition of an ALD nucleation layer.

1. Substrate Preparation: a. Use a wafer that has undergone the ALD nucleation process as
described in Protocol 1. b. Transfer the wafer into the CVD process chamber.

2. Reactor Conditions: a. Heat the substrate to the target deposition temperature of 400°C. b.
Set the process chamber pressure to 40 Torr.
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3. Deposition Step: a. Initiate the flow of reactant gases simultaneously into the chamber. i.
WFs Flow: 100 sccm ii. H2 Flow: 1500 sccm iii. Ar Flow (Carrier): 1000 sccm b. Continue the
gas flow for a predetermined time (e.g., 60 seconds) to achieve the target bulk fill thickness
(e.g., 500 nm). The exact time will depend on the calibrated deposition rate of the specific tool.

4. Process Completion: a. Stop the flow of WFs and Hz. b. Purge the chamber with Ar gas. c.
Transfer the wafer to the cool-down module and unload.

5. Post-Deposition Processing: a. The wafer will typically undergo Chemical Mechanical
Planarization (CMP) to remove the excess tungsten from the wafer surface, leaving only the
tungsten-filled vias.

Visualizations
Experimental and Logical Workflows
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Caption: Experimental workflow for Tungsten Atomic Layer Deposition (ALD).
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Caption: Simplified surface reaction mechanism for Tungsten ALD.
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Caption: Logical relationship in a multilevel interconnect scheme.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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